Antibacterial Potency: Wychimicin C vs. Wychimicin A Against *Enterococcus faecalis/faecium*
Wychimicin C exhibits a 2-fold higher potency against *Enterococcus faecalis/faecium* compared to its closest analog, Wychimicin A. The half-maximal inhibitory concentration (IC50) of Wychimicin C against this organism is 0.125-0.25 μg/mL, while that of Wychimicin A is 0.25 μg/mL [1][2]. This difference in potency is directly linked to the structural variation in the phenyl moiety between the two compounds [1].
| Evidence Dimension | Antibacterial activity against *Enterococcus faecalis/faecium* |
|---|---|
| Target Compound Data | IC50 = 0.125 - 0.25 μg/mL |
| Comparator Or Baseline | Wychimicin A: IC50 = 0.25 μg/mL |
| Quantified Difference | Up to 2-fold higher potency for Wychimicin C |
| Conditions | *In vitro* antibacterial susceptibility assay |
Why This Matters
This quantifiable difference in potency against a clinically relevant pathogen makes Wychimicin C a more potent lead candidate for *Enterococcus* research, justifying its selection over the more commonly referenced Wychimicin A.
- [1] TargetMol. (n.d.). Wychimicin A (T75523) vs. Wychimicin C (T75522). Product Page. View Source
- [2] MedChemExpress. (n.d.). Wychimicin C vs. Wychimicin A. Product Page. View Source
